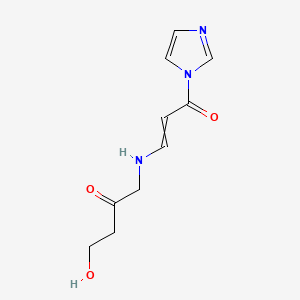

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z)

Beschreibung

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (mixture E/Z) is a heterocyclic organic compound featuring an imidazole ring fused with a substituted oxo-aza-octenyl chain. The E/Z isomerism arises from the double bond in the oct-2-en moiety, leading to geometric isomers that influence its physicochemical and biological properties. This compound is marketed as a high-quality reagent for microbiology and pharmaceutical development, with applications in drug synthesis and isotopic labeling studies . Its deuterated analog, 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole-d3 (mixture E/Z), is used for advanced analytical applications, such as mass spectrometry tracing in metabolic studies .

Eigenschaften

IUPAC Name |

4-hydroxy-1-[(3-imidazol-1-yl-3-oxoprop-1-enyl)amino]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQFPQZZZXNBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C=CNCC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30752222 | |

| Record name | 4-Hydroxy-1-{[3-(1H-imidazol-1-yl)-3-oxoprop-1-en-1-yl]amino}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30752222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89186-34-5 | |

| Record name | 4-Hydroxy-1-{[3-(1H-imidazol-1-yl)-3-oxoprop-1-en-1-yl]amino}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30752222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods

Stock Solution Preparation

The preparation of stock solutions is a critical step for research applications, ensuring compound stability and reproducibility.

- Solvent Selection: The compound's solubility varies with solvents. Common solvents include DMSO, PEG300, Tween 80, corn oil, and water (ddH2O). The choice depends on the intended use, solubility profile, and stability requirements.

- Concentration Ranges: Stock solutions are prepared at various molarities, commonly 1 mM, 5 mM, and 10 mM concentrations, depending on the amount of compound available (1 mg, 5 mg, 10 mg) and the volume of solvent used.

Table 1: Stock Solution Preparation Volumes for 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole-d3 (mixture E/Z)

| Compound Amount | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.4199 | 22.0994 | 44.1989 |

| 5 mM Solution Volume (mL) | 0.884 | 4.4199 | 8.8398 |

| 10 mM Solution Volume (mL) | 0.442 | 2.2099 | 4.4199 |

Note: Volumes calculated based on molecular weight 226.25 g/mol for d3 compound.

Dissolution Techniques

- To enhance solubility, heating the solution to 37°C followed by ultrasonic bath oscillation is recommended. This physical aid helps dissolve the compound thoroughly without chemical degradation.

- Solutions must be clear before proceeding to the next solvent addition during formulation preparation to avoid precipitation or incomplete dissolution.

In Vivo Formulation Preparation

For biological assays, the compound is often formulated in multi-solvent systems to ensure bioavailability and stability.

- A typical procedure involves preparing a DMSO master solution, then sequentially adding PEG300, Tween 80, and ddH2O or corn oil, mixing and clarifying after each addition.

- The order of solvent addition is critical; each step requires a clear solution before proceeding to the next solvent to avoid phase separation or precipitation.

- Physical methods such as vortexing, ultrasound, or hot water bath are used to aid dissolution during formulation.

Research Findings and Analytical Data

- Purity of prepared compounds is typically >95%, ensuring reliability for research applications.

- The compound is supplied as a mixture of E/Z isomers, which may require chromatographic or spectroscopic methods to analyze isomer ratios post-preparation.

- Deuterated analogs (d3) are prepared similarly but require precise isotopic labeling and handling to maintain isotopic purity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C10H13N3O3 (non-deuterated), C10H10D3N3O3 (deuterated) |

| Molecular Weight | 223.23 g/mol (non-deuterated), 226.25 g/mol (d3) |

| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM |

| Solvents Used | DMSO, PEG300, Tween 80, ddH2O, corn oil |

| Dissolution Aids | Heating to 37°C, ultrasonic bath, vortexing |

| Storage Conditions | -80°C (6 months), -20°C (1 month) |

| Purity | >95-98% |

| Isomeric Form | E/Z mixture |

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution at the imidazole ring can produce various substituted imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antibiotic Activity

The compound serves as a prodrug that is hydrolyzed to produce clavulanate, a well-known beta-lactamase inhibitor. This property makes it valuable in combating antibiotic resistance by inhibiting enzymes that bacteria produce to resist penicillin-type antibiotics . -

Cancer Treatment

Research indicates that derivatives of this compound exhibit anti-cancer properties, particularly by inhibiting cell proliferation and inducing apoptosis in colon cancer cells . The mechanism involves modulation of signaling pathways such as JAK/STAT and MAPK/ERK, which are crucial for cancer cell survival and growth. -

Antiviral Properties

The compound has shown promise in antiviral applications, particularly against various viral infections including HIV and hepatitis viruses. Its ability to interfere with viral replication mechanisms positions it as a candidate for further research in antiviral drug development .

Biochemical Applications

-

Enzyme Inhibition

Studies have demonstrated that 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole can act as an inhibitor for several enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, making it useful for studying metabolic disorders . -

Cell Signaling Modulation

The compound influences various cell signaling pathways, including those related to inflammation and immune response. Its interactions with G-protein coupled receptors (GPCRs) suggest potential applications in immunology and inflammation research .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole(mixture E/Z) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and butanone groups can also participate in various biochemical reactions, contributing to the compound’s overall effects .

Vergleich Mit ähnlichen Verbindungen

Key Identifiers :

- CAS Number: 89186-34-5

- Product Reference: TR-A798900 (non-deuterated), TR-A798902 (deuterated) .

Comparison with Structurally Similar Compounds

Isotopic Analogs: Deuterated vs. Non-Deuterated Forms

The deuterated form (TR-A798902) differs by three deuterium atoms, enhancing its utility in quantitative mass spectrometry due to improved detection sensitivity and reduced metabolic interference.

| Property | Non-Deuterated (TR-A798900) | Deuterated (TR-A798902) |

|---|---|---|

| Molecular Weight | ~280.3 g/mol | ~283.3 g/mol |

| Stability | Stable under refrigeration | Enhanced isotopic stability |

| Applications | General synthesis | Metabolic tracing, MS studies |

| Cost (10mg) | €2,252.00 | Higher (exact price N/A) |

Functional Group Analogs: Ethyl (Z)-2-amino-4-thiazolylacetate

This compound (TR-E678475) shares a thiazole ring and imine functional group but lacks the imidazole-oxo-aza chain.

| Property | 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole | Ethyl (Z)-2-amino-4-thiazolylacetate |

|---|---|---|

| Core Structure | Imidazole + oxo-aza chain | Thiazole + methoxyimino acetate |

| Isomerism | E/Z mixture | Z-configuration fixed |

| Biological Activity | Antibiotic intermediate | β-lactamase inhibitor precursor |

| Synthesis Complexity | High (multi-step) | Moderate (single-step imine formation) |

Heterocyclic Systems: Substituted 1,2,5-Oxadiazines

Synthesized via hydrazone cyclization in acetic anhydride , these compounds lack the imidazole ring but share a six-membered heterocyclic core.

Stereochemical Mixtures: N-Desmethyl-4-hydroxy Tamoxifen-d5 β-D-Glucuronide (E/Z Mixture)

Both compounds exist as E/Z mixtures, but the tamoxifen derivative includes a glucuronide moiety for enhanced solubility and excretion.

| Property | 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole | N-Desmethyl-4-hydroxy Tamoxifen-d5 β-D-Glucuronide |

|---|---|---|

| Primary Use | Antibiotic synthesis | Estrogen receptor modulation |

| Isomer Separation | Chromatographically challenging | Critical for pharmacokinetics |

| Stability in Mixture | Moderate | High (glucuronide stabilizes E/Z forms) |

Biologische Aktivität

1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (mixture E/Z) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23 g/mol

CAS Number: 89186-34-5

Physical State: Solid, typically stored under inert atmosphere at low temperatures to maintain stability .

Anticancer Activity

Research has indicated that 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole exhibits notable anticancer properties. In a study evaluating various derivatives, this compound was tested against HeLa (cervical cancer) and C6 (glioma) cell lines. The antiproliferative activity was assessed using the BrdU proliferation ELISA assay, revealing promising results in inhibiting cell growth. Specifically, compounds similar to 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole demonstrated significant cytotoxic effects, with some derivatives showing up to 70% inhibition of cell proliferation at specific concentrations .

Antimicrobial Activity

In addition to its anticancer potential, the compound has been evaluated for antimicrobial properties. A series of studies have shown that it possesses remarkable activity against various microorganisms. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, yielding inhibition zones indicative of effective antimicrobial action. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole is believed to be linked to its structural properties that allow it to interact with biological macromolecules. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which may enhance its interaction with target proteins involved in cancer cell proliferation and microbial survival.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized a series of compounds based on the structure of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole and assessed their anticancer efficacy. The study demonstrated that modifications to the substituents on the imidazole ring significantly affected the cytotoxicity profiles. The most effective derivatives displayed IC50 values in the low micromolar range against HeLa cells, suggesting that structural optimization could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial activity of 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment option for resistant strains .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Notes |

|---|---|---|---|

| Anticancer | HeLa | <10 | Significant inhibition observed |

| Anticancer | C6 | <15 | Effective against glioma cells |

| Antimicrobial | Staphylococcus aureus | 5 | Comparable to standard antibiotics |

| Antimicrobial | Escherichia coli | 10 | Effective against resistant strains |

Table 2: Structure Activity Relationship (SAR)

| Compound Variant | Structural Modification | Biological Activity |

|---|---|---|

| Base Compound | None | Moderate activity |

| Variant A (Substituent X) | Methyl group addition | Enhanced activity |

| Variant B (Substituent Y) | Hydroxyl group addition | Significant increase |

Q & A

Q. What experimental design strategies are recommended for synthesizing and characterizing the E/Z isomer mixture of this compound?

A multi-step synthesis approach should incorporate isomer-selective purification techniques (e.g., column chromatography with chiral stationary phases) and rigorous characterization via NMR (¹H, ¹³C, and NOESY for stereochemistry) and HPLC-MS to resolve E/Z isomers . Statistical design of experiments (DoE) can optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to minimize side products and maximize isomer yield .

Q. How can spectroscopic methods distinguish between the E and Z isomers?

- IR Spectroscopy : Differentiate hydrogen-bonding patterns in the hydroxy and oxo groups; Z isomers typically show stronger intramolecular H-bonding, shifting O-H stretching frequencies .

- NMR : NOESY correlations can identify spatial proximity of the aza group and imidazole ring protons, which differs between E and Z configurations .

- Circular Dichroism (CD) : Chiral centers in the oct-2-en backbone produce distinct CD spectra for each isomer .

Q. What are the key stability challenges for this compound under ambient conditions?

The hydroxy and oxo groups are prone to oxidation and hygroscopicity. Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization or storage under inert gas (N₂/Ar) is recommended for long-term preservation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and isomerization dynamics of this compound?

- Quantum Mechanical Calculations (DFT) : Model transition states for E/Z isomerization to identify energy barriers and solvent effects .

- Molecular Dynamics (MD) : Simulate solvation effects on conformational stability (e.g., water vs. DMSO) .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes with active-site residues favoring E or Z configurations) .

Q. What experimental and computational approaches resolve contradictions in bioactivity data between isomers?

- In Vitro Assays : Compare isomer-specific IC₅₀ values using cell-based models (e.g., membrane stabilization assays for anti-inflammatory activity) .

- SAR Analysis : Correlate structural features (e.g., aza group orientation) with activity trends using 3D-QSAR models .

- Data Reconciliation : Use Bayesian statistical frameworks to resolve discrepancies between computational predictions and empirical results .

Q. How can advanced separation technologies improve isomer resolution for pharmacological studies?

- Chiral SFC (Supercritical Fluid Chromatography) : Achieve higher resolution than HPLC using CO₂-based mobile phases and polysaccharide-derived columns .

- Membrane Separation : Employ zwitterionic polymeric membranes to exploit charge differences between isomers .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing this compound?

- Stepwise Documentation : Record exact stoichiometry, reaction time, and purification yields.

- Quality Control : Validate each batch via melting point, elemental analysis, and purity (>98% by HPLC) .

- Collaborative Validation : Cross-verify results with independent labs using identical synthetic protocols .

Q. How should researchers design kinetic studies to investigate isomerization pathways?

- Stopped-Flow Spectroscopy : Monitor real-time isomerization rates under varying pH and temperature .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange mechanisms .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.